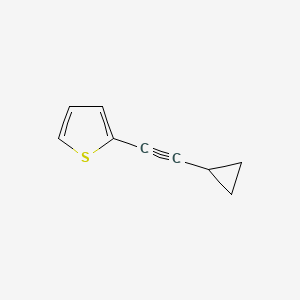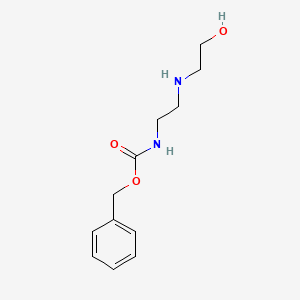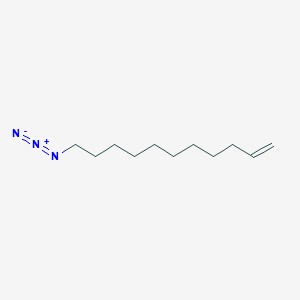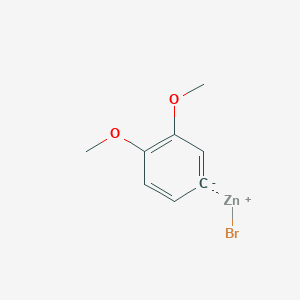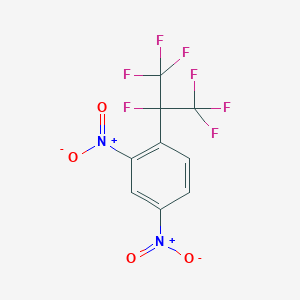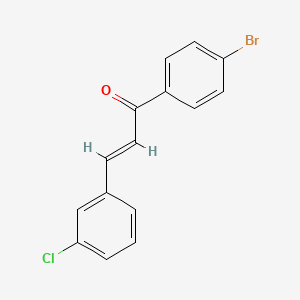
(2E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one, commonly referred to as BCP, is a synthetic compound that has been used in a variety of scientific research applications. BCP is a versatile compound due to its unique structure, which consists of a bromophenyl moiety and a chlorophenyl moiety connected by a prop-2-en-1-one double bond. BCP has been used in a wide range of fields, from organic synthesis to drug development.
Mecanismo De Acción
BCP is believed to act as a catalyst in the synthesis of organic compounds. It is believed to act by forming a reactive intermediate that can then react with other compounds to form the desired product. The mechanism of action of BCP is not fully understood, but it is believed to involve the formation of a covalent bond between the bromophenyl and the chlorophenyl moieties. This bond then acts as a catalyst for the reaction, allowing the reaction to proceed more quickly and efficiently.
Biochemical and Physiological Effects
BCP has been shown to have a number of biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes, such as cyclooxygenase-2, which is involved in the synthesis of prostaglandins. BCP has also been shown to inhibit the growth of cancer cells, and to have anti-inflammatory effects. In addition, BCP has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCP has several advantages and limitations for laboratory experiments. One of the main advantages of using BCP is its high efficiency and yield. The reaction is highly efficient, with yields of up to 95%. In addition, the reaction is typically conducted at room temperature, making it easy to control and monitor. The main limitation of using BCP is its potential toxicity. BCP is a synthetic compound and may be toxic if not handled properly. Therefore, it is important to use protective equipment when handling BCP.
Direcciones Futuras
BCP has a number of potential future directions. One potential direction is the use of BCP in drug development. BCP has been shown to inhibit the growth of cancer cells, and to have anti-inflammatory effects. This makes it a potential candidate for the development of new drugs. Another potential direction is the use of BCP in the synthesis of other compounds. BCP has been used as a starting material for the synthesis of other compounds, such as 2-bromo-3-chloro-4-nitrophenol, which is used in the synthesis of pharmaceuticals. Finally, BCP has potential applications in the synthesis of organometallic compounds, such as 2-bromo-3-chloro-4-methylbenzene, which is used in the synthesis of pharmaceuticals.
Métodos De Síntesis
BCP can be synthesized through the reaction of 4-bromophenol and 3-chloroanisole in the presence of sodium borohydride as a reducing agent and acetic acid as a catalyst. The reaction takes place in an aqueous solution and produces BCP as the main product. The reaction is typically conducted at room temperature and the reaction time is typically between 1-2 hours. The reaction is also highly efficient, with yields of up to 95%.
Aplicaciones Científicas De Investigación
BCP has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 2-bromo-3-chloro-4-nitrophenol, which is used in the synthesis of pharmaceuticals. BCP has also been used as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of other compounds, such as 2-bromo-3-chloro-5-hydroxybenzaldehyde. BCP has also been used in the synthesis of organometallic compounds, such as 2-bromo-3-chloro-4-methylbenzene, which is used in the synthesis of pharmaceuticals.
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJGWQXJHYVBNQ-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






